molecular formula C23H26N2S B10884764 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine

Cat. No.: B10884764
M. Wt: 362.5 g/mol
InChI Key: LMAWUIGHYCDTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine is a complex organic compound with the molecular formula C23H26N2S This compound features a piperazine ring substituted with a methylsulfanylbenzyl group and a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-methylsulfanylbenzyl)piperazine with 2-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the naphthylmethyl group.

    Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the naphthyl and benzyl groups can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methylsulfanyl)benzyl]hydrazine: Similar in structure but with a hydrazine group instead of a piperazine ring.

    1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Features a benzene ring instead of a piperazine ring.

    4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring and benzaldehyde group.

Uniqueness

1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine is unique due to its combination of a piperazine ring with both a methylsulfanylbenzyl and a naphthalen-2-ylmethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2S/c1-26-23-10-7-19(8-11-23)17-24-12-14-25(15-13-24)18-20-6-9-21-4-2-3-5-22(21)16-20/h2-11,16H,12-15,17-18H2,1H3

InChI Key

LMAWUIGHYCDTFN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.